![molecular formula C10H17NO4 B12574291 N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide CAS No. 190002-20-1](/img/structure/B12574291.png)

N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

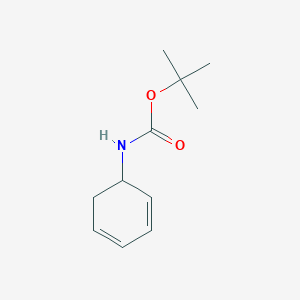

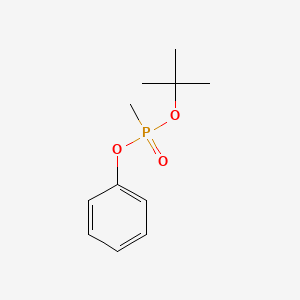

N-[5-(ヒドロキシメチル)-2,2-ジメチル-1,3-ジオキサン-5-イル]プロプ-2-エナミドは、分子式C10H17NO4を持つ有機化合物です。この化合物は、2つの酸素原子を含む6員環であるジオキサン環と、アクリルアミド基を特徴としています。化学、生物学、産業など、様々な分野での応用が知られています。

製造方法

合成経路と反応条件

N-[5-(ヒドロキシメチル)-2,2-ジメチル-1,3-ジオキサン-5-イル]プロプ-2-エナミドの合成は、一般的にN-(ヒドロキシメチル)アクリルアミドと適切なアルデヒドまたはケトンを反応させてジオキサン環を形成します。 反応条件には、通常、酸触媒と制御された温度の使用が含まれており、目的の生成物が形成されるようにします .

工業生産方法

この化合物の工業生産は、反応条件と収率を一定に保つために連続フロー反応器を用いた大規模合成によって行われる場合があります。 自動システムの使用により、反応パラメーターを正確に制御できるため、効率的に化合物を製造することができます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide typically involves the reaction of N-(hydroxymethyl)acrylamide with a suitable aldehyde or ketone to form the dioxane ring. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of the compound .

化学反応の分析

反応の種類

N-[5-(ヒドロキシメチル)-2,2-ジメチル-1,3-ジオキサン-5-イル]プロプ-2-エナミドは、以下の化学反応を含め、様々な化学反応を起こします。

酸化: ヒドロキシメチル基は酸化されてカルボン酸を形成することができます。

還元: アクリルアミド基は還元されてアミンを形成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤がよく使用されます。

生成される主な生成物

酸化: カルボン酸の生成。

還元: 第一級または第二級アミンの生成。

科学研究への応用

N-[5-(ヒドロキシメチル)-2,2-ジメチル-1,3-ジオキサン-5-イル]プロプ-2-エナミドは、科学研究においていくつかの応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 反応性の官能基のために、生化学プローブとしての可能性が調査されています。

医学: 薬物送達システムにおける潜在的な使用と、医薬品化合物の前駆体としての可能性が探求されています。

科学的研究の応用

N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers and resins for coatings and adhesives.

作用機序

N-[5-(ヒドロキシメチル)-2,2-ジメチル-1,3-ジオキサン-5-イル]プロプ-2-エナミドの作用機序は、様々な分子標的との相互作用を含みます。アクリルアミド基は、タンパク質や酵素の求核部位と共有結合を形成することができ、その機能を変化させる可能性があります。 ジオキサン環は、構造的な安定性を提供し、化合物の反応性と結合親和性に影響を与える可能性があります .

類似の化合物との比較

類似の化合物

アクリルアミド: ジオキサン環を持たない、反応性の類似したより単純な化合物です。

N-(ヒドロキシメチル)アクリルアミド: ヒドロキシメチル基とアクリルアミド基を共有していますが、ジオキサン環構造はありません。

N-(ジアルキルアミノ)メチルアクリルアミド: アクリルアミド基は類似していますが、窒素原子に異なる置換基を持つ化合物です.

ユニークさ

N-[5-(ヒドロキシメチル)-2,2-ジメチル-1,3-ジオキサン-5-イル]プロプ-2-エナミドは、特定の化学的性質と反応性を付与するジオキサン環の存在によってユニークです。

類似化合物との比較

Similar Compounds

Acrylamide: A simpler compound with similar reactivity but lacking the dioxane ring.

N-(Hydroxymethyl)acrylamide: Shares the hydroxymethyl and acrylamide groups but does not have the dioxane ring structure.

N-(Dialkylamino)methylacrylamides: Compounds with similar acrylamide groups but different substituents on the nitrogen atom.

Uniqueness

N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide is unique due to the presence of the dioxane ring, which imparts specific chemical properties and reactivity.

特性

CAS番号 |

190002-20-1 |

|---|---|

分子式 |

C10H17NO4 |

分子量 |

215.25 g/mol |

IUPAC名 |

N-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide |

InChI |

InChI=1S/C10H17NO4/c1-4-8(13)11-10(5-12)6-14-9(2,3)15-7-10/h4,12H,1,5-7H2,2-3H3,(H,11,13) |

InChIキー |

GFYBKCFJFDBJSY-UHFFFAOYSA-N |

正規SMILES |

CC1(OCC(CO1)(CO)NC(=O)C=C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]-](/img/structure/B12574217.png)

![Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]-](/img/structure/B12574219.png)

![Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-](/img/structure/B12574225.png)

![4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol](/img/structure/B12574232.png)

![Benzonitrile, 2-[5-[(2-butyl-1H-benzimidazol-1-yl)methyl]-2-thienyl]-](/img/structure/B12574241.png)

![2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)-](/img/structure/B12574253.png)

![2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine](/img/structure/B12574263.png)

![5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)-](/img/structure/B12574267.png)